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Compound of Interest

Compound Name: 4-Bromo-n-methylbenzamide

Cat. No.: B1585493

The benzamide moiety is a key pharmacophore in many biologically active compounds,
including several approved PARP inhibitors.[1][2] The introduction of various substituents on
the benzamide scaffold allows for the modulation of potency and selectivity against different
biological targets.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer
therapy, particularly for tumors with BRCA1/2 mutations.[2][3] The benzamide core is known to
be essential for binding to the nicotinamide pocket of PARPs.[1]

Table 1: In Vitro PARP-1 Inhibitory Activity of Benzamide Derivatives
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Compound ID Modification IC50 (pM) Reference

Hydroxybenzamide
28d derivative with a 3.2 [3]

hydroxamate group

FDA-approved PARP 0.008 (PARP1), 0.007

Olaparib 1[4
P inhibitor (PARP2) (i)
) FDA-approved PARP N
Rucaparib S Not specified [1]
inhibitor

) ) FDA-approved PARP -
Niraparib o Not specified [1]
inhibitor

) FDA-approved PARP n
Talazoparib S Not specified [1]
inhibitor

Cytotoxic Activity

The cytotoxic effects of benzamide derivatives have been evaluated against various cancer cell
lines. This is often a desired outcome for potential anticancer agents.

Table 2: In Vitro Cytotoxic Activity of Benzamide Analogs
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Compound Cell Line IC50 (pM) Reference
N-(5-bromo-8- N

Not specified, but
methoxy-1-

azocoumarin-3-yl)

benzamide (9)

HepG2 (Liver Cancer)

showed efficient

antiproliferative effects

[5]

2-isopropoxy-6-

HeLa (Cervical

pentadecyl-N-pyridin- 11.02 [6]
) Cancer)
4-ylbenzamide (27)
2-ethoxy-N-(3-
nitrophenyl)-6- HelLa (Cervical
pheny) _ ( 13.55 [6]
pentadecylbenzamide  Cancer)
(22)
2-ethoxy-6- )
o Hela (Cervical
pentadecyl-N-pyridin- 15.29 [6]
) Cancer)
4-ylbenzamide (10)
Nimesulide derivative MDA-MB-468 (Breast
0.00389 [7]
(Compound 1) Cancer)
Nimesulide derivative DU145 (Prostate
0.002298 [7]
(Compound 1) Cancer)
4-Methylbenzamide
derivative (Compound K562 (Leukemia) 2.27 [8]
7)
4-Methylbenzamide
derivative (Compound  HL-60 (Leukemia) 1.42 [8]
7)
4-Methylbenzamide
derivative (Compound K562 (Leukemia) 2.53 [8]
10)
4-Methylbenzamide
derivative (Compound  HL-60 (Leukemia) 1.52 [8]
10)
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Signaling Pathways and Experimental Workflows
PARP Inhibition and DNA Repair Pathway

Poly (ADP-ribose) polymerase (PARP) inhibitors capitalize on the concept of synthetic lethality.
In cells with deficient homologous recombination (HR) due to mutations in genes like BRCA1/2,
the inhibition of PARP, which is involved in single-strand break repair, leads to the accumulation
of double-strand breaks that cannot be repaired, ultimately causing cell death.

BRCA-Deficient Cell + PARP Inhibitor

PARP Inhibitor
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B coi sunvival
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Caption: PARP inhibition in normal versus BRCA-deficient cells.

Experimental Protocols
PARP Inhibition Assay (Chemiluminescent)

This protocol is adapted from methods used to measure the incorporation of biotinylated poly
(ADP-ribose) onto histone proteins.[9]

Materials:
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e Histone-coated 96-well plates

o Recombinant PARP enzyme

e Test compounds (e.g., 4-Bromo-N-methylbenzamide analogs)
e PARP buffer

 Biotinylated NAD+

» Streptavidin-HRP conjugate

e Chemiluminescent substrate

e Luminometer

Procedure:

o Prepare serial dilutions of the test compounds in PARP buffer.

e Add the test compounds and recombinant PARP enzyme to the histone-coated wells.
« Initiate the reaction by adding biotinylated NAD+ and incubate.
e Wash the wells to remove unincorporated biotinylated NAD+.

e Add Streptavidin-HRP and incubate.

e Wash away unbound Streptavidin-HRP.

e Add the chemiluminescent substrate.

e Measure the luminescent signal using a luminometer.[9]

o Calculate the IC50 value from the dose-response curve.

Cell Viability (MTT) Assay
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The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as
an indicator of cell viability.[10]

Materials:

o Cancer cell lines (e.g., HeLa, HepG2)

o 96-well plates

 Cell culture medium

e Test compounds

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e Solubilization solution (e.g., DMSO)

e Microplate reader

Procedure:

e Seed cells in a 96-well plate and allow them to attach overnight.

o Treat the cells with various concentrations of the test compounds for a specified period (e.g.,
48 hours).[5]

e Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of
formazan crystals.

e Add a solubilization solution to dissolve the formazan crystals.
o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

o Calculate the percentage of cell viability relative to an untreated control and determine the
IC50 value.
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Caption: Workflow for a typical MTT cell viability assay.
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Structure-Activity Relationship (SAR)

The provided data suggests several structure-activity relationships for benzamide derivatives:

o Substitutions on the Benzamide Phenyl Ring: The nature and position of substituents on the
N-phenyl ring of the benzamide core significantly impact the inhibitory potency. For instance,
a 4-bromophenyl group can contribute to potent inhibition of certain enzymes.[11]

» Modifications of the Amide Linker: Alterations to the amide group or the introduction of
different functionalities, such as a hydroxamate group in compound 28d, can lead to
significant PARP-1 inhibitory activity.[3]

» Fusion of Heterocyclic Rings: The attachment of complex heterocyclic systems, like
coumarin or azacoumarin, to the benzamide scaffold can result in potent antiproliferative
effects.[5] The specific linkage and the substituents on the heterocyclic ring are critical for
activity.

Conclusion

The data on analogs of 4-Bromo-N-methylbenzamide reveals a class of compounds with
significant potential for enzyme inhibition and anticancer activity. The benzamide scaffold is a
versatile starting point for the development of potent PARP inhibitors and cytotoxic agents.
Structure-activity relationship studies indicate that modifications to both the phenyl ring and the
amide functionality can fine-tune the biological activity. Further investigation, including broader
screening and in vivo studies, is warranted to fully explore the therapeutic potential of these
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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